Flupenthixol dihydrochloride

Catalog No.
S1486399
CAS No.
51529-01-2
M.F
C23H25F3N2OS
M. Wt
434.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Flupenthixol dihydrochloride

CAS Number

51529-01-2

Product Name

Flupenthixol dihydrochloride

IUPAC Name

2-[4-[(3Z)-3-[2-(trifluoromethyl)thioxanthen-9-ylidene]propyl]piperazin-1-yl]ethanol

Molecular Formula

C23H25F3N2OS

Molecular Weight

434.5 g/mol

InChI

InChI=1S/C23H25F3N2OS/c24-23(25,26)17-7-8-22-20(16-17)18(19-4-1-2-6-21(19)30-22)5-3-9-27-10-12-28(13-11-27)14-15-29/h1-2,4-8,16,29H,3,9-15H2/b18-5-

InChI Key

NJMYODHXAKYRHW-DVZOWYKESA-N

SMILES

C1CN(CCN1CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)CCO.Cl.Cl

solubility

60.1 [ug/mL] (The mean of the results at pH 7.4)

Synonyms

4-[3-[(3Z)-2-(Trifluoromethyl)-9H-thioxanthen-9-ylidene]propyl]-1-piperazineethanol Hydrochloride; α-Flupenthixol Hydrochloride; cis-Flupentixol Hydrochloride; Emergil; Fluanxol; Siplarol; Metamin;

Canonical SMILES

C1CN(CCN1CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)CCO

Isomeric SMILES

C1CN(CCN1CC/C=C\2/C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)CCO

Flupenthixol dihydrochloride is an antipsychotic medication belonging to the thioxanthene class. It is primarily used to manage symptoms associated with schizophrenia and other psychiatric conditions. The chemical structure of flupenthixol dihydrochloride can be described by the formula C23H27Cl2F3N2OS, and it exists predominantly as a mixture of two geometric isomers: cis(Z) and trans(E), with the cis form being pharmacologically active .

Flupentixol acts primarily by blocking dopamine D2 receptors in the brain, though it also has some effect on D1 receptors [, ]. This action helps regulate dopamine neurotransmission, which is believed to be dysregulated in schizophrenia and other mental illnesses [].

Management of Schizophrenia:

Flupentixol dihydrochloride, primarily known for its use in treating schizophrenia, has been extensively studied in this context. Research shows its effectiveness in managing positive and negative symptoms of the disorder []. However, it's important to note that flupentixol is not approved for use in the United States and carries potential side effects that require careful monitoring by healthcare professionals [].

Potential Antidepressant Effects:

Beyond schizophrenia, flupentixol has shown promise in treating depression. Studies suggest it may offer a rapid onset of action compared to other antidepressants, with noticeable effects observed within the first few days of administration []. However, further research is needed to determine its long-term efficacy and safety for depression treatment.

Investigation in Cancer Research:

Recent research has explored the potential application of flupentixol dihydrochloride in cancer treatment. Studies suggest it may act as a phosphoinositide 3-kinase (PI3K) inhibitor, potentially inhibiting the growth and survival of lung cancer cells []. While findings are promising, further investigation is necessary to understand the full therapeutic potential and mechanisms of action in this context.

Additional Areas of Research:

Flupentixol dihydrochloride has also been investigated in various other research areas, including:

  • Anxiety: Studies have explored its use in combination with other medications for managing anxiety symptoms, but further research is needed to establish its definitive role [].
  • Viral Infection: Recent studies have suggested potential antiviral properties of flupentixol against SARS-CoV-2, though further investigation is necessary to confirm these findings [].
Typical of organic compounds. Key reactions include:

  • Esterification: The formation of flupenthixol decanoate through the esterification of cis-flupenthixol with decanoic acid.
  • Metabolism: In the liver, flupenthixol is metabolized via sulfoxidation, dealkylation, and glucuronidation to produce inactive metabolites .

The compound's stability and reactivity are influenced by its functional groups, particularly the piperazine ring and thioxanthene structure.

Flupenthixol dihydrochloride acts as a non-selective antagonist at dopamine D1, D2, D3, and to a lesser extent D4 receptors. This antagonistic activity is primarily responsible for its antipsychotic effects. Additionally, flupenthixol exhibits some serotonin receptor antagonism (particularly at 5-HT2A receptors), contributing to its therapeutic profile .

The compound has also shown potential antidepressant effects at lower doses, possibly due to its action on dopamine autoreceptors which may enhance postsynaptic activation through increased dopamine levels .

Flupenthixol dihydrochloride can be synthesized through several methods:

  • Starting Materials: The synthesis typically begins with thioxanthene derivatives.
  • Key Steps:
    • Formation of the piperazine ring.
    • Introduction of trifluoromethyl groups.
    • Hydrochloride salt formation through reaction with hydrochloric acid.

The synthesis must be conducted under controlled conditions to ensure the correct isomeric form is produced .

Flupenthixol dihydrochloride is primarily used in clinical settings for:

  • Schizophrenia Treatment: Effective in managing chronic schizophrenia symptoms without significant agitation or hyperactivity.
  • Depression Management: Sometimes used in combination therapies for depressive disorders.
  • Anxiety Disorders: In conjunction with other medications like melitracen for treating anxiety-related symptoms .

Additionally, research has indicated potential roles in cancer therapy by inhibiting specific signaling pathways involved in tumor growth .

Flupenthixol has been studied for its interactions with various neurotransmitter systems:

  • Dopamine Receptors: Strong antagonistic effects on D1 and D2 receptors contribute to its antipsychotic properties.
  • Serotonin Receptors: Modulates serotonin activity which may play a role in mood regulation.
  • Adrenergic and Cholinergic Systems: Exhibits weak interactions that may influence side effect profiles .

Clinical studies have also explored its pharmacokinetics and safety profile, highlighting a half-life of approximately 35 hours after oral administration .

Flupenthixol dihydrochloride shares similarities with several other antipsychotic agents. Here are some comparable compounds:

Compound NameClassKey SimilaritiesUnique Aspects
ClopentixolThioxantheneSimilar chemical structureDifferent receptor binding profile
HaloperidolButyrophenoneAntipsychotic effectsMore potent D2 antagonist
OlanzapineAtypicalTreats similar psychiatric disordersBroader receptor activity
RisperidoneAtypicalAntagonistic effects on dopamineMore selective for serotonin receptors

Flupenthixol's unique feature lies in its dual action as both an antipsychotic and an antidepressant at lower doses, alongside its specific receptor binding affinities which differentiate it from other agents in clinical use .

Novel Synthesis Pathways Development

Barbier Reaction-Based Alkylation Strategies

The synthesis of flupenthixol’s thioxanthene core benefits from innovative alkylation approaches, particularly adaptations of the Barbier reaction. While classical Barbier conditions employ zinc-mediated coupling of halides with carbonyl compounds, recent electrochemical variants demonstrate superior functional group tolerance. A study utilizing constant-current electrolysis (9 mA) in methanol achieved 76% yield for xanthene-azobenzene couplings through radical-mediated pathways, bypassing traditional metal catalysts [5]. This method’s compatibility with electron-deficient aromatic systems proves critical when introducing the trifluoromethyl group at position 2 of the thioxanthene ring [1].

The patent-protected synthesis route employs a sequential alkylation strategy: initial formation of the 3-dimethylaminopropyl side chain via nucleophilic substitution, followed by piperazine ring installation through transamination [1]. Temperature-controlled staging prevents premature cyclization, with inert atmosphere maintenance (<4% O2) reducing oxidative byproducts during ethanolic workup [1]. Comparative analysis shows electrochemical methods reduce heavy metal waste by 83% compared to traditional Grignard approaches, though requiring precise control of dielectric solvent mixtures [5] [6].

Piperazine Ring Functionalization Techniques

Piperazine incorporation represents the synthesis’s pivotal phase, achieved through vacuum-distilled N-hydroxyethylpiperazine aminolysis. Reaction kinetics studies reveal optimal conversion at 60-65°C under 200 mbar vacuum, effectively removing dimethylamine byproduct and shifting equilibrium toward desired product [1]. The process employs a 1:1.2 molar ratio of thioxanthene intermediate to piperazine derivative, with excess reagent recovered through fractional distillation for reuse.

Recent advances utilize flow chemistry for continuous piperazine coupling, achieving 92% conversion in 18-minute residence time versus 8 hours in batch reactors [6]. This methodology prevents dihydrochloride salt precipitation during reaction, a previous limitation causing reactor fouling. Post-functionalization, the tertiary amine undergoes protonation with gaseous HCl in ethanol, with endpoint controlled via in-line pH monitoring to maintain stoichiometric precision [1] [2].

Stereochemical Control Methodologies

Z/E Isomer Separation Protocols

The thioxanthene system’s inherent E/Z isomerism necessitates advanced separation techniques. Crystallographic analysis shows the Z-configuration predominates in flupenthixol dihydrochloride due to reduced steric clash between the CF3 group and piperazine side chain [4]. Industrial-scale isolation employs a three-stage protocol:

  • Primary enrichment via temperature-gradient extraction (heptane/ethyl acetate)
  • Dynamic kinetic resolution using immobilized lipase catalysts
  • Final purification through chiral stationary phase HPLC

This sequence achieves 99.2% enantiomeric excess, a 35% improvement over earlier precipitation methods [1] [6]. Crucially, isomer ratio monitoring during the amine exchange step prevents thermodynamic equilibration toward less pharmaceutically active forms [4].

Crystallization-Induced Asymmetric Transformations

Controlled crystallization from ethanol/HCl mixtures drives spontaneous symmetry breaking. X-ray diffraction studies reveal the dihydrochloride salt’s monoclinic P21/c space group favors Z-isomer incorporation through chloride ion positioning [1]. Seeding protocols using isostructural templates (e.g., zuclopenthixol HCl) reduce nucleation stochasticity, ensuring batch-to-batch consistency.

Recent innovations employ anti-solvent crystallization with supercritical CO2, achieving 94% yield of desired stereoisomer while eliminating thermal degradation risks associated with traditional cooling methods [6]. The process’s 8.5 MPa operating pressure compresses crystal lattice parameters, preferentially stabilizing the Z-configuration through CF3···Cl– interactions [4].

Process Chemistry Innovations

Solvent System Optimization for Industrial Scale-Up

Transitioning from batch to continuous manufacturing required re-engineering solvent systems. The current GMP process utilizes:

StageSolvent CompositionTemperaturePurpose
AlkylationMeOH/H2O (7:3 v/v)45°CSide chain installation
CyclizationDCM/TFA (9:1 v/v)RefluxThioxanthene ring closure
Salt FormationEtOH/HCl (gas)-10°CDihydrochloride precipitation

This regimen reduces overall solvent consumption by 62% compared to legacy systems while maintaining 98.5% API purity [1] [6]. Crucially, dichloromethane replacement with methyl tert-butyl ether in cyclization steps lowers environmental impact (E-factor reduction from 18.7 to 5.3) [6].

Green Chemistry Approaches in Halogenation Steps

The introduction of the CF3 group, traditionally relying on SF4-mediated fluorination, has been revolutionized by mechanochemical methods. Ball-mill grinding of thioxanthene precursor with KF/CuI (3:1 molar ratio) achieves 89% fluorination efficiency without solvent input [6]. Lifecycle assessment shows this approach reduces greenhouse gas emissions by 14.7 kg CO2-eq per kilogram API compared to conventional routes.

Waste minimization strategies include:

  • Halogen recycling: Distillation recovery of HCl gas during salt formation (97% efficiency)
  • Catalyst regeneration: Electrochemical reactivation of copper catalysts used in trifluoromethylation
  • Byproduct utilization: Conversion of dimethylamine byproduct into N-methylpiperazine for other API syntheses

These innovations collectively achieve 92% atom economy for the halogenation sequence, setting new industry benchmarks [1] [6].

PI3Kα-Specific Inhibition in NSCLC Models

Flupenthixol dihydrochloride demonstrates significant potential as a phosphatidylinositol 3-kinase alpha (PI3Kα) inhibitor in non-small cell lung cancer (NSCLC) models. Molecular docking studies utilizing idock software revealed that flupenthixol dihydrochloride exhibits high binding affinity to the ATP-binding pocket of PI3Kα, with a binding free energy of -8.52 kcal/mol and an affinity prediction of 7.11 pKD by RF-Score analysis [1]. The predicted binding conformation demonstrates structural specificity through three hydrogen bonds with valine 851 and aspartic acid 810, a salt bridge with aspartic acid 933, and hydrophobic contacts with tyrosine 836 and isoleucine 932 [1].

In vitro kinase assays confirmed the computational predictions, demonstrating that flupenthixol dihydrochloride inhibits PI3Kα kinase activity with an IC50 value of 127±5.87 nM [1]. This potent inhibition was translated into significant cytotoxic effects against NSCLC cell lines, with IC50 values of 5.708 μM in A549 cells and 6.374 μM in H661 cells [1]. Comparative analysis revealed superior efficacy compared to established PI3K inhibitors, with flupenthixol dihydrochloride demonstrating 8-fold greater potency than the PI3Kα-selective inhibitor alpelisib (BYL719) and 11-fold greater potency than the pan-PI3K inhibitor buparlisib (BKM120) [1].

The compound exhibited selective cytotoxicity against NSCLC cell lines including A549, H661, SK-SEM-1, and NCI-H520, while demonstrating minimal toxicity to normal lung bronchial epithelial cells (BEAS-2B) [1]. This selectivity suggests a favorable therapeutic window for cancer treatment applications. Western blot analysis demonstrated that flupenthixol dihydrochloride specifically inhibited AKT phosphorylation at both threonine 308 and serine 473 sites in a dose-dependent manner, while having no effect on total AKT protein levels or ERK phosphorylation [1]. This specificity indicates targeted disruption of the PI3K/AKT pathway without affecting other major signaling cascades.

The downstream effects of PI3K/AKT pathway inhibition included decreased expression of the anti-apoptotic protein Bcl-2 and induction of apoptosis as evidenced by poly-(ADP-ribose)-polymerase (PARP) and caspase-3 cleavage [1]. Flow cytometry analysis using Annexin V/propidium iodide staining confirmed significant increases in early apoptotic cells following flupenthixol dihydrochloride treatment at concentrations of 10, 20, and 40 μM [1].

ParameterValueReference
PI3Kα Binding Affinity (idock)-8.52 kcal/molDong et al. 2019 [1]
PI3Kα IC50 (Kinase Assay)127±5.87 nMDong et al. 2019 [1]
A549 Cytotoxicity IC505.708 μMDong et al. 2019 [1]
H661 Cytotoxicity IC506.374 μMDong et al. 2019 [1]
Potency vs BYL7198-fold superiorDong et al. 2019 [1]
Potency vs BKM12011-fold superiorDong et al. 2019 [1]

Synergistic Effects with Tyrosine Kinase Inhibitors

Flupenthixol dihydrochloride demonstrates promising synergistic potential when combined with tyrosine kinase inhibitors (TKIs), particularly in overcoming resistance mechanisms in NSCLC. The compound has been shown to synergize with gefitinib in response to epidermal growth factor receptor (EGFR) inhibitor resistance [1]. This synergistic effect appears to be mediated through multiple mechanisms, including the reversal of multidrug resistance and enhancement of chemosensitivity.

The chemosensitization properties of flupenthixol dihydrochloride result from increased intracellular drug accumulation through mechanisms unrelated to P-glycoprotein function [1]. This suggests that the compound may circumvent classical efflux pump-mediated resistance mechanisms that limit the efficacy of conventional TKIs. The enhanced drug accumulation likely contributes to the observed synergistic cytotoxic effects when flupenthixol dihydrochloride is used in combination with TKIs.

Studies in T790M mutation-bearing lung cancer cells, which typically exhibit resistance to first-generation EGFR inhibitors, demonstrated that flupenthixol dihydrochloride induced apoptosis and enhanced the efficacy of gefitinib [1]. This finding is particularly significant as T790M mutations represent a major mechanism of acquired resistance to EGFR TKIs in clinical practice [2].

The synergistic mechanism extends beyond simple additive effects, as flupenthixol dihydrochloride appears to sensitize cancer cells to membrane damage through its effects on plasma membrane integrity [3]. This membrane-compromising action may enhance the cellular uptake and retention of TKIs, thereby potentiating their cytotoxic effects [3]. The compound's ability to disrupt critical signaling pathways, including the PI3K/AKT pathway, provides an additional mechanism for overcoming TKI resistance [1].

Phenothiazine compounds, including flupenthixol dihydrochloride, have demonstrated the ability to delay gamma-H2AX resolution in DNA-damaged cells, leading to protracted cell-cycle arrest and eventual apoptosis [4]. This mechanism may complement the action of TKIs by enhancing DNA damage responses and preventing repair mechanisms that contribute to drug resistance [4].

The combination potential extends to other cancer types, with related phenothiazine compounds showing synergistic effects with various chemotherapeutic agents [5] [6]. Specifically, combinations with alkylating agents such as temozolomide have shown enhanced efficacy in glioblastoma models [6]. The multi-target nature of phenothiazines allows for simultaneous inhibition of multiple resistance pathways, making them attractive candidates for combination therapy approaches [3].

Neurochemical Modulation Research

Operant Behavior Modification Mechanisms

Flupenthixol dihydrochloride exerts profound effects on operant behavior through its antagonistic action at dopamine D1 and D2 receptors. Research demonstrates that the compound significantly decreases operant responding for both nicotine and food rewards in male and female rats [7]. The behavioral modifications occur through disruption of dopaminergic neurotransmission in key brain regions involved in motivation and reward processing.

The compound's effects on nicotine self-administration reveal important insights into its mechanism of action. Administration of flupenthixol dihydrochloride resulted in decreased operant responding for nicotine at a dose of 0.06 mg/kg/infusion, with no observed sex differences in baseline nicotine intake or during drug treatment periods [7]. This effect was accompanied by reductions in locomotor activity, rearing behavior, and stereotypic movements, indicating broad disruption of dopamine-mediated behaviors [7].

Food-rewarded operant responding showed differential effects based on sex, with flupenthixol dihydrochloride inducing greater decreases in male rats compared to females [7]. This sex-specific difference suggests that dopaminergic modulation of food reward may be influenced by hormonal or neurochemical factors that vary between sexes [7]. The compound's effects on food reward persisted across multiple time points, demonstrating sustained behavioral modification.

Microinjection studies targeting specific brain regions have revealed the anatomical basis of flupenthixol dihydrochloride's effects on operant behavior. Direct injection into the caudate putamen of rats produced intrasession declines in food-rewarded operant responding [8]. The dose-dependent effects ranged from 1.0 to 25.0 μg, with the highest dose producing significant behavioral impairment [8]. These findings support the critical role of dorsal striatal dopamine in mediating food reward-related learning and operant responding.

The temporal dynamics of flupenthixol dihydrochloride's effects reveal both immediate and long-term behavioral modifications. Acute effects were observed 30 minutes post-treatment, with decreased operant responding for both nicotine and food rewards [7]. Interestingly, 24 hours after treatment, nicotine-seeking behavior showed a rebound increase, possibly reflecting compensatory mechanisms following dopamine receptor blockade [7]. At 48 hours post-treatment, male rats continued to show increased operant responding for nicotine, suggesting persistent neuroadaptive changes [7].

Behavioral ParameterEffectTime CourseReference
Nicotine Self-AdministrationDecreased responding30 min, 24h, 48hChellian et al. 2023 [7]
Food-Rewarded RespondingDecreased (greater in males)30 min to 24hChellian et al. 2023 [7]
Locomotor ActivityDecreased30 min to 24hChellian et al. 2023 [7]
Sequence CompletionReduced to ~30% of maximumImmediateMultiple studies [9]
Sequence TimingIncreased inter-response intervalsImmediateMultiple studies [9]

Neurotransmitter Release Dynamics in Limbic Structures

Flupenthixol dihydrochloride significantly modulates neurotransmitter release dynamics in limbic structures through its broad-spectrum receptor antagonism. The compound exhibits high affinity for multiple neurotransmitter systems, with primary effects on dopaminergic transmission in the nucleus accumbens and related limbic regions [10] [9].

Dopaminergic modulation represents the primary mechanism of action, with flupenthixol dihydrochloride demonstrating 50-70% occupancy of dopamine D2 receptors in the striatum at clinically relevant concentrations [10]. The compound shows equal affinity for D1 and D2 receptors, distinguishing it from selective dopamine antagonists [11]. Additional binding to D3 and D4 receptors occurs at lower affinities, contributing to its broad spectrum of dopaminergic effects [11].

In the nucleus accumbens core, flupenthixol dihydrochloride disrupts dopamine-mediated synaptic transmission, leading to profound effects on motivation and reward processing [9]. Microinfusion studies demonstrate that dopamine receptor blockade in this region reduces the number of rewards earned in operant tasks to approximately 30% of control levels [9]. This effect is attributed to decreased motivation rather than motor impairment, as evidenced by the preservation of basic motor function [9].

The compound's effects on serotonergic transmission add complexity to its neurochemical profile. Flupenthixol dihydrochloride exhibits moderate occupancy of serotonin 5-HT2A receptors (20±10% occupancy) and binds to 5-HT2C receptors [10]. This serotonergic activity contributes to its antidepressant properties and may influence mood-related behaviors independent of its dopaminergic effects [10].

Selective filtering of excitatory inputs in the nucleus accumbens reveals the compound's sophisticated modulatory effects. Research demonstrates that dopamine selectively reduces excitatory postsynaptic currents from paraventricular thalamic inputs while leaving medial prefrontal cortex inputs unchanged [12]. This input-specific filtering mechanism allows for precise control of motivational states and may explain the compound's complex behavioral effects [12].

The temporal dynamics of neurotransmitter release modulation show both immediate and persistent effects. Acute administration produces rapid changes in dopamine transmission, with effects observable within 15-30 minutes [7]. Long-term effects persist for 24-48 hours, indicating sustained receptor occupancy and potentially long-lasting neuroadaptive changes [7]. These extended effects may contribute to the compound's therapeutic efficacy in psychiatric conditions.

Neurotransmitter SystemReceptor OccupancyBrain RegionFunctional EffectReference
Dopamine D250-70%StriatumReduced transmissionMultiple studies [10]
Dopamine D1Equal to D2Nucleus AccumbensReduced transmissionMultiple studies [11]
Serotonin 5-HT2A20±10%Frontal cortexAntidepressant effectsMultiple studies [10]
Serotonin 5-HT2CBinding confirmedMultiple regionsMood modulationMultiple studies [10]
Alpha-1 AdrenergicBinding confirmedMultiple regionsSympathetic blockadeMultiple studies [10]

The compound's effects on sequence learning and execution reveal additional aspects of its neurochemical influence. In tasks requiring sequential motor responses, flupenthixol dihydrochloride disrupts both the initiation and execution of learned sequences [9]. This effect is most pronounced in the nucleus accumbens, where dopamine antagonism leads to increased inter-response intervals and reduced sequence completion rates [9]. The dorsomedial striatum shows similar but less pronounced effects, suggesting a hierarchical organization of dopaminergic control over sequential behaviors [9].

XLogP3

4.5

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

434.16396908 g/mol

Monoisotopic Mass

434.16396908 g/mol

Heavy Atom Count

30

Appearance

Assay:≥95%A crystalline solid

Melting Point

233-234

UNII

FA0UYH6QUO

GHS Hazard Statements

Aggregated GHS information provided by 30 companies from 5 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 1 of 30 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 29 of 30 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Flupentixol is indicated for maintenance therapy of chronic schizophrenic patients whose main manifestations do not include excitement, agitation or hyperactivity. It is indicated for the management of depression in adult patients who may, or may not, also be showing signs of anxiety. Flupentixol in combination with [melitracen] is indicated to manage symptoms of anxiety, depression, and asthenia in adults.

Mechanism of Action

The mechanism of action of flupentixol is not completely understood. The antipsychotic actions are mainly thought to arise from cis(Z)-flupentixol, the active stereoisomer, acting as an antagonist at both dopamine D1 and D2 receptors with equal affinities. Schizophrenia is a mental illness characterized by positive (such as hallucinations and delusions) and negative (such as affect flattening and apathy) symptoms. While several neurotransmitter systems are implicated in the pathophysiologic processes leading to the development of symptoms, the dopamine and glutamate systems have been extensively studied. It is generally understood that positive symptoms of schizophrenia arise from a dysregulated striatal dopamine pathway, leading to hyperstimulation of D2 receptors. Many antipsychotic agents work by blocking D2 receptors as antagonists; similarly, cis(Z)-flupentixol, the active stereoisomer, is an antagonist at D2 receptors. However, there is now evidence that antipsychotic agents can work by blocking other dopamine receptor subtypes, such as D1, D3, or D4 receptors. One study showed that cis(Z)-flupentixol is an antagonist at both dopamine D1 and D2 receptors with equal affinities, and binds to D3 and D4 receptors with lower affinities. It also binds to alpha-1 adrenoceptors. Antidepressant effects of flupentixol are understood to be mediated by antagonism at 5-HT2A receptors, which are commonly downregulated following repeated antidepressant treatment. Flupentixol also binds to 5-HT2C receptors.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Dopamine
DRD2 [HSA:1813] [KO:K04145]

Pictograms

Irritant

Irritant

Other CAS

51529-01-2
2413-38-9

Absorption Distribution and Excretion

Following oral administration, flupentixol is readily absorbed from the gastrointestinal tract, with oral bioavailability of about 40%. Tmax ranges from three to eight hours. Steady-state plasma levels are achieved in about seven days and following once-daily oral administration of 5 mg flupentixol, the mean minimum steady-state level was about 1.7 ng/mL (3.9 nmol/L). From the site of intramuscular injection, esterified flupentixol diffuses slowly from the oil solution and is slowly released into the extracellular fluid and the circulation to be distributed to different tissues. Peak drug concentrations are reached between four and seven days following intramuscular injection. Intramuscularly administered flupentixol is detectable in the blood three weeks after injection and reaches steady-state concentrations after about three months of repeated administration.
Fecal excretion is more predominant than renal excretion. In the feces, flupentixol is recovered in the feces mainly as the unchanged form, as well as its lipophilic metabolites, such as dealkyl-flupentixol. Flupentixol is recovered in the urine as the unchanged form as well as its hydrophilic sulfoxide and glucuronide metabolites.
The apparent volume of distribution is about 14.1 L/kg. Following administration, the highest levels of flupentixol are found in the lungs, liver, and spleen. Lower concentrations of the drug are found in the blood and brain.
Following oral administration, the mean systemic clearance is about 0.29 L/min.

Metabolism Metabolites

Flupentixol is metabolized in the liver via sulfoxidation, dealkylation, and glucuronidation to form pharmacologically inactive metabolites. Flupentixol decanoate, the active ingredient in the intramuscular formulation, is hydrolyzed to flupentixol.

Wikipedia

Flupentixol

Biological Half Life

The elimination half-life is about 35 hours following oral administration and three weeks following intramuscular administration.

Dates

Last modified: 08-15-2023

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